Benzyl-(2,3,4-trimethoxy-benzyl)-amine
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Overview
Description
Benzyl-(2,3,4-trimethoxy-benzyl)-amine is an organic compound that features a benzyl group attached to a 2,3,4-trimethoxybenzylamine moiety
Mechanism of Action
Target of Action
Benzyl-(2,3,4-trimethoxy-benzyl)-amine, also known as Trimetazidine (TMZ), primarily targets the mitochondria in cells . It is known to improve mitochondrial functions by reducing the excessive release of reactive oxygen species (ROS) and inorganic phosphates .
Mode of Action
TMZ acts as a cytoprotective agent . It interacts with its targets (mitochondria) by shifting the metabolism from fatty acids to glucose, which requires less oxygen for energy production . This shift in metabolism helps to protect cells, particularly in the heart, from damage caused by low oxygen levels or ischemia .
Biochemical Pathways
TMZ affects the metabolic pathways involved in energy production. By promoting glucose metabolism over fatty acid metabolism, it reduces the oxygen demand of cells, particularly in ischemic conditions . This metabolic shift helps to maintain ATP production and preserve cellular function during periods of reduced oxygen availability .
Pharmacokinetics
It is known that tmz is administered orally and is used in the treatment of angina pectoris, chorioretinal disturbances, and vertigo .
Result of Action
The primary result of TMZ’s action is the protection of cells from ischemic injury. By shifting cellular metabolism towards glucose, TMZ helps to maintain energy production under conditions of reduced oxygen availability. This can help to prevent cell death and preserve tissue function .
Action Environment
The efficacy and stability of TMZ can be influenced by various environmental factors. For instance, the presence of ischemic conditions (low oxygen levels) can enhance the protective effects of TMZ . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(2,3,4-trimethoxy-benzyl)-amine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with benzylamine under reductive amination conditions. Common reagents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using similar reductive amination techniques. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl-(2,3,4-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Benzyl-(2,3,4-trimethoxy-benzyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A well-known anti-ischemic drug with a similar 2,3,4-trimethoxybenzyl structure.
ALM-802: A compound with a similar pharmacophore used in cardioprotective research.
Uniqueness
Benzyl-(2,3,4-trimethoxy-benzyl)-amine is unique due to its specific combination of benzyl and 2,3,4-trimethoxybenzylamine moieties, which confer distinct chemical and biological properties. Its potential as a cardioprotective agent sets it apart from other similar compounds .
Properties
IUPAC Name |
1-phenyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-10-9-14(16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYGEYFQNOYZCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC2=CC=CC=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354344 |
Source
|
Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-80-5 |
Source
|
Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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